(4-Ethoxy-3-nitrophenyl)methanol
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Overview
Description
(4-Ethoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Ethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and formaldehyde.
Reduction: Finally, the formyl group is reduced to a methanol group using sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Ethoxy-3-nitrobenzoic acid.
Reduction: 4-Ethoxy-3-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethoxy and methanol groups may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
4-Methoxy-3-nitrophenylmethanol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-nitrophenylmethanol: Similar structure but with the nitro group at the ortho position.
4-Ethoxy-3-aminophenylmethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Ethoxy-3-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an ethoxy and a nitro group on the benzene ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
697304-05-5 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5,11H,2,6H2,1H3 |
InChI Key |
NLWURSVNDKOTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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